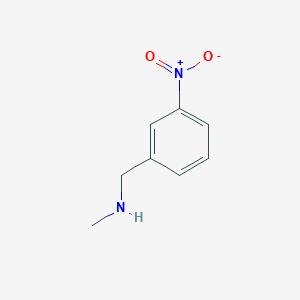
N-methyl-1-(3-nitrophenyl)methanamine
Cat. No. B099359
Key on ui cas rn:
19499-61-7
M. Wt: 166.18 g/mol
InChI Key: NTPAPKLGADEFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06534546B1
Procedure details


To a mixture of sodium cyanoborohydride (2.52 g), triethylamine (18.7 ml), methylamine hydrochloride (5.42 g) and methanol (660 ml), m-nitrobenzaldehyde (10.10 g) was added dropwise over 20 minutes at room temperature and the resulting mixture was stirred at room temperature for 20 h. The pH of the reaction mixture was adjusted to 2 by addition of 10% HCl and the methanol was distilled off under reduced pressure. The residue was washed with chloroform and a 10% aqueous potassium hydroxide solution was added to the aqueous layer for pH adjustment to 12, and the mixture was extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, chloroform:methanol=95:5) to give 3.0 g of the titled compound (yield, 27%).






Name
Yield
27%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([BH3-])#[N:2].[Na+].Cl.CN.[N+:8]([C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O)([O-:10])=[O:9].Cl>CO.C(N(CC)CC)C>[N+:8]([C:11]1[CH:12]=[C:13]([CH2:14][NH:2][CH3:1])[CH:16]=[CH:17][CH:18]=1)([O-:10])=[O:9] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.42 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN
|
|
Name
|
|
|
Quantity
|
10.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
660 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
18.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 20 minutes at room temperature
|
|
Duration
|
20 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the methanol was distilled off under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 10% aqueous potassium hydroxide solution was added to the aqueous layer for pH adjustment to 12
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent, chloroform:methanol=95:5)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CNC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
